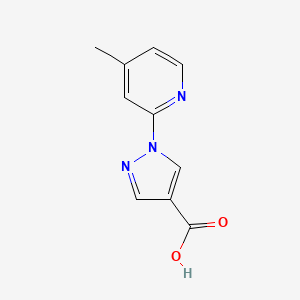

1-(4-Methylpyridin-2-yl)pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

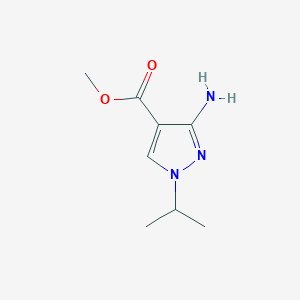

“1-(4-Methylpyridin-2-yl)pyrazole-4-carboxylic acid” is an organic compound with the CAS Number: 1250238-68-6 . It has a molecular weight of 203.2 . The IUPAC name for this compound is 1-(4-methyl-2-pyridinyl)-1H-pyrazole-4-carboxylic acid .

Synthesis Analysis

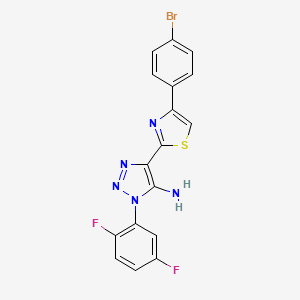

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for similar compounds have been reported, such as the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Molecular Structure Analysis

The molecular structure of “1-(4-Methylpyridin-2-yl)pyrazole-4-carboxylic acid” is characterized by a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.2 . The InChI key for this compound is FVTFPYAYTYYPTK-UHFFFAOYSA-N .科学的研究の応用

Anti-Cancer Activity

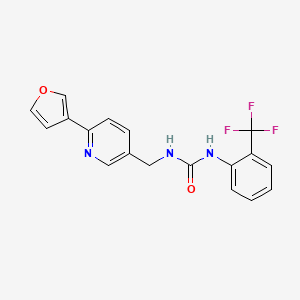

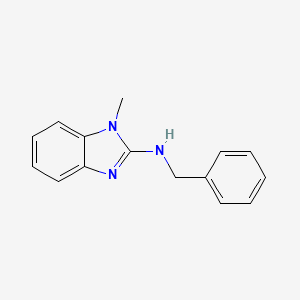

Pyrazole derivatives have gained attention as potential anti-cancer agents. Researchers have synthesized various pyrazole-containing compounds and evaluated their efficacy against cancer cell lines. For instance:

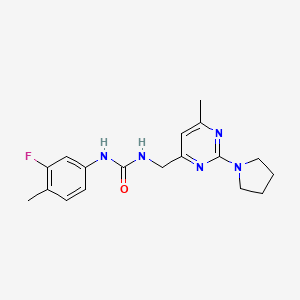

- Compound 21 demonstrated significant anticancer activity against HCT116 and MCF-7 cell lines, with IC50 values of 0.39 μM and 0.46 μM, respectively. Additionally, it inhibited Aurora-A kinase with an IC50 of 0.16 μM .

Synthetic Applications

MPyPC can serve as a building block for synthesizing other compounds. For example:

作用機序

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, such as antifungal, antibacterial, and antitubercular activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

将来の方向性

The future directions for “1-(4-Methylpyridin-2-yl)pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis techniques and biological activity . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This compound has summarized novel strategies and wide applications of pyrazole scaffold .

特性

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)10(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFPYAYTYYPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpyridin-2-yl)pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)